molecular formula C14H11N3OS B12117157 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 855715-11-6

3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12117157
CAS No.: 855715-11-6
M. Wt: 269.32 g/mol
InChI Key: UXMDMDTWPIQLAD-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a sulfanyl group and a methylpyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents such as thiourea or thiophenol.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can undergo reduction reactions to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.

    Substitution: The methylpyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of the sulfanyl group and the methylpyridinyl moiety can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in disease pathways, while the sulfanyl group can form covalent bonds with target proteins, enhancing the compound’s efficacy. The methylpyridinyl group can improve the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyridin-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a different position of the methyl group on the pyridine ring.

    3-(3-Methylpyridin-2-yl)-2-sulfanylquinazolin-4-one: Lacks the dihydro component, which can affect its reactivity and biological activity.

    3-(3-Methylpyridin-2-yl)-2-mercapto-3,4-dihydroquinazolin-4-one: Similar but with a mercapto group instead of a sulfanyl group.

Uniqueness

The unique combination of the quinazolinone core, sulfanyl group, and methylpyridinyl moiety in 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

855715-11-6

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

3-(3-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H11N3OS/c1-9-5-4-8-15-12(9)17-13(18)10-6-2-3-7-11(10)16-14(17)19/h2-8H,1H3,(H,16,19)

InChI Key

UXMDMDTWPIQLAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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